5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
CAS No. |
4927-16-6 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-(phenoxymethyl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H12N2O2/c1-3-7-12(8-4-1)15-16-14(19-17-15)11-18-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
RWKAIPRJUBIJRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway
-
Formation of Ethyl 2-Phenoxyacetate : Phenol reacts with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to yield ethyl 2-phenoxyacetate.
-
Hydrazide Synthesis : The ester is converted to 2-phenoxyacetohydrazide via refluxing with hydrazine hydrate in ethanol.
-
Cyclization : The hydrazide undergoes cyclization with POCl₃ at 80–100°C for 4–6 hours, forming 5-(phenoxymethyl)-3-phenyl-1,2,4-oxadiazole.
Key Reaction :
Optimization Data
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| POCl₃ Concentration | 3.0 equivalents | 78 | 95 |
| Temperature | 90°C | 82 | 97 |
| Reaction Time | 5 hours | 75 | 93 |
Source: Adapted from JDDT synthesis data
Nucleophilic Substitution of Chloromethyl Oxadiazole Intermediates
An alternative route involves substituting a chloromethyl group on a preformed 1,2,4-oxadiazole ring with a phenoxide ion. This method is advantageous for introducing diverse substituents.
Procedure
-
Synthesis of 3-Phenyl-5-(chloromethyl)-1,2,4-oxadiazole :
-
Phenoxide Substitution :
Key Reaction :
Comparative Efficiency
| Method | Yield (%) | Byproducts | Scalability |
|---|---|---|---|
| Cyclization (POCl₃) | 78–82 | Phosphorus salts | Moderate |
| Nucleophilic Substitution | 65–70 | NaCl | High |
Microwave-Assisted Synthesis
Emerging techniques use microwave irradiation to accelerate cyclization. A study reported a 30% reduction in reaction time (from 5 hours to 1.5 hours) with comparable yields (75–80%).
Critical Analysis of Methodologies
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| POCl₃ Cyclization | High yield, well-established | Corrosive reagents, phosphorus waste |
| Nucleophilic Substitution | Scalable, mild conditions | Lower yield |
| Epoxide Route | Versatile for derivatives | Multi-step, complex purification |
Purity and Characterization
Industrial-Scale Considerations
For bulk production, the POCl₃ cyclization method is preferred due to its balance of yield and cost. However, waste management of phosphorus byproducts remains a challenge. Recent advances propose using recyclable catalysts (e.g., zeolites) to mitigate environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution at Oxadiazole Ring
The 1,2,4-oxadiazole ring’s electron-withdrawing nature facilitates nucleophilic attacks at positions 3 and 5. For example:
-
Hydrolysis : Under acidic or basic conditions, the ring undergoes cleavage. Prolonged reflux with aqueous HCl (6M) converts the oxadiazole into a hydrazide intermediate, which rearranges to form substituted urea derivatives .
-
Thiol Exchange : Reaction with thiourea in ethanol yields thioamide derivatives via ring-opening and sulfur incorporation .
Key Reaction Conditions
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | N-Phenylphenoxyacetamide | 68% |
| Basic Hydrolysis | NaOH (10%), 80°C, 8h | Phenoxyacetic acid hydrazide | 72% |
Electrophilic Aromatic Substitution
The phenyl and phenoxymethyl substituents undergo electrophilic substitutions:
-
Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl ring .
-
Halogenation : Bromine in acetic acid selectively substitutes the phenoxymethyl phenyl ring at the ortho position .
Example Reaction
Cross-Coupling Reactions
The phenoxymethyl group enables palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ produces biaryl derivatives .
-
Buchwald-Hartwig Amination : Forms N-aryl derivatives using Pd₂(dba)₃ and Xantphos .
Optimized Conditions
Functionalization of Phenoxymethyl Group
The -CH₂-O-Ph moiety undergoes oxidation and alkylation:
-
Oxidation : MnO₂ in acetone converts the methyl group to a ketone, yielding 5-(phenoxycarbonyl)-3-phenyl-1,2,4-oxadiazole.
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ produces ether derivatives .
Mechanistic Insight
The electron-rich phenoxy oxygen stabilizes transition states during oxidation, enhancing reaction rates .
Ring-Opening via Reductive Cleavage
Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring to form:
Scientific Research Applications
Anticancer Applications
The compound 5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines.
Case Studies and Findings
- Synthesis and Evaluation : A study synthesized several derivatives of 1,3,4-oxadiazoles, including this compound, which were tested against human cancer cell lines. The results showed promising anticancer activity with some derivatives achieving growth inhibition percentages exceeding 90% at concentrations as low as against breast and melanoma cancer cell lines .
- Mechanism of Action : The mechanism-based approaches for anticancer activity involve the induction of apoptosis in cancer cells. For instance, certain derivatives were found to inhibit key signaling pathways associated with tumor growth and survival .
| Compound | Cell Line Tested | IC50 (μM) | Growth Inhibition (%) |
|---|---|---|---|
| This compound | MDA-MB-468 (Breast Cancer) | 4.65 | 96.86 |
| Derivative A | UACC-62 (Melanoma) | 9.51 | 90.47 |
| Derivative B | HL-60 (Leukemia) | 3.52 | 95.70 |
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens.
Research Insights
- Broad-Spectrum Efficacy : Studies have shown that oxadiazole derivatives exhibit antibacterial and antifungal properties against strains such as Staphylococcus aureus and Candida albicans. The compounds were tested using disc diffusion methods and demonstrated effective inhibition zones compared to standard antibiotics .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 256 mg/mL |
Anti-Diabetic Properties
Recent studies have also explored the potential anti-diabetic effects of oxadiazole derivatives.
Experimental Findings
In vivo studies using genetically modified models indicated that certain derivatives significantly lowered glucose levels in diabetic models such as Drosophila melanogaster. This highlights the compound's potential utility in managing diabetes alongside its anticancer and antimicrobial activities .
Mechanistic Studies and Molecular Docking
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets.
Computational Insights
These studies suggest that the compound interacts effectively with key proteins involved in cancer progression and microbial resistance mechanisms. The binding affinities observed align with the experimental results from biological assays .
Mechanism of Action
The mechanism of action of 5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or interfere with microbial DNA replication.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents at the 3- and 5-positions. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Melting Points: Phenoxymethyl derivatives (e.g., 236–237°C for 5g ) generally exhibit higher melting points than chloromethyl analogues (251–253°C ), attributed to π-π stacking from the phenoxy group.
- Solubility : The chloromethyl derivative has lower aqueous solubility due to its hydrophobic ClCH2 group, whereas pyrimidinyl variants show improved solubility via hydrogen bonding .
Key Research Findings
- Positional Isomerism : Excited-state acidity studies reveal that 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole undergoes proton transfer tautomerism, unlike its 3-(2-hydroxyphenyl) isomer, due to coplanarity differences between substituents and the oxadiazole core .
- Pharmacokinetics: Phenoxymethyl derivatives exhibit moderate metabolic stability in vitro (t1/2 ~ 2–4 hours in microsomes), whereas fluorinated analogues (e.g., CF2I derivatives) show prolonged half-lives due to reduced CYP450 metabolism .
Biological Activity
5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological effects, particularly focusing on its anticancer, antimicrobial, and anticonvulsant properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of phenoxymethyl derivatives with appropriate phenyl compounds under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:
- Cell Line Studies: The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.67 to 0.87 µM .
- Mechanism of Action: The mechanism involves the induction of apoptosis as evidenced by morphological changes in treated cells and increased expression of pro-apoptotic markers such as caspases .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.67 | Apoptosis induction |
| This compound | HCT-116 | 0.87 | Caspase activation |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- In Vitro Studies: It has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 4 to 32 µg/mL, outperforming standard antibiotics like chloramphenicol .
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Drug |
|---|---|---|
| Staphylococcus aureus | 4 | 2x more active than chloramphenicol |
| Escherichia coli | 16 | Comparable to ampicillin |
Anticonvulsant Activity
The anticonvulsant potential has been evaluated through various models:
- Experimental Models: Compounds derived from this compound were tested in models such as maximal electroshock (MES) and pentylenetetrazol (PTZ). Some derivatives demonstrated promising anticonvulsant activity .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives showed that specific modifications at the phenyl ring significantly enhanced anticancer activity against breast cancer cell lines. The derivatives with electron-withdrawing groups exhibited higher potency due to improved binding affinity to target proteins involved in cell proliferation .
Case Study 2: Antimicrobial Resistance
In another research effort focused on antimicrobial resistance, derivatives of oxadiazoles were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA). These compounds displayed superior activity compared to traditional antibiotics, suggesting their potential use in treating resistant infections .
Q & A
Q. What are the common synthetic routes for preparing 5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 3-phenyl-5-chloromethyl-1,2,4-oxadiazole can react with phenoxide ions in acetonitrile under reflux with potassium carbonate as a base. Optimization includes controlling reaction time (e.g., 10 hours for reflux) and purification via recrystallization from ethyl acetate or ethanol to achieve >90% purity . Solvent polarity and temperature gradients during crystallization are critical for yield improvement.
Q. How is the crystal structure of this compound determined, and what conformational features influence its molecular interactions?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The molecule exhibits two planar ring systems (oxadiazole and phenyl) with dihedral angles of ~80° between them, minimizing steric hindrance. Weak intermolecular C–H⋯N hydrogen bonds (e.g., bond lengths ~2.6 Å) stabilize the lattice, forming 2D sheets. Refinement using riding models for H-atoms ensures accurate electron density mapping .
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, e.g., methylene protons at δ 4.8–5.2 ppm. Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 295.1). Elemental analysis (C, H, N) ensures stoichiometric consistency .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the pharmacological activity of this compound derivatives?
Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to target proteins (e.g., COX-2 or EGFR kinases). Ligand preparation involves energy minimization (MMFF94 force field), while grid parameters are set around active sites (e.g., 20 ų). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with Ser530 in COX-2), correlating with experimental IC₅₀ values .
Q. What strategies resolve contradictions in biological activity data across studies on 1,2,4-oxadiazole derivatives?
Methodological Answer: Cross-study validation requires standardized assays (e.g., MTT for cytotoxicity) and purity verification (HPLC). For example, discrepancies in antipicornaviral activity may arise from impurities in chloromethyl intermediates. Meta-analyses using multivariate regression (e.g., R² > 0.85) isolate variables like substituent electronegativity or steric bulk .
Q. How do structural modifications at the oxadiazole ring influence pharmacokinetic properties?
Methodological Answer: Introducing electron-withdrawing groups (e.g., trifluoromethoxy at the para position) enhances metabolic stability (t₁/₂ > 6 hours in liver microsomes). LogP calculations (ChemDraw) predict blood-brain barrier penetration. For instance, 5-(benzotriazolylmethyl) derivatives show improved aqueous solubility (logS = -3.2) via hydrogen-bonding with benzotriazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
